Bis(thiophen-2-yl)methanamine hydrochloride

Chemical synthesis Reaction stoichiometry Salt selection

Researchers optimizing LOX inhibitors or π-conjugated materials often encounter reproducibility failures from generic thiophene-amine building blocks. Bis(thiophen-2-yl)methanamine hydrochloride resolves this with a defined bis-thiophene primary amine architecture. · Validated AMT core for sub-μM LOX inhibitors (in vivo anti-metastatic efficacy). · Hydrochloride salt ensures precise stoichiometry; ≥95% purity eliminates by-products. · Enhanced solubility in polar protic solvents vs. free base simplifies reaction setup. · Reliable global supply with batch-level QA documentation.

Molecular Formula C9H10ClNS2
Molecular Weight 231.8 g/mol
CAS No. 1333517-58-0
Cat. No. B1373157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(thiophen-2-yl)methanamine hydrochloride
CAS1333517-58-0
Molecular FormulaC9H10ClNS2
Molecular Weight231.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)N.Cl
InChIInChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H
InChIKeyUEPYWWMTLQISPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(thiophen-2-yl)methanamine hydrochloride: Structure and Procurement


Bis(thiophen-2-yl)methanamine hydrochloride (CAS 1333517-58-0) is a heterocyclic organic compound belonging to the aminomethylenethiophene (AMT) class. It features a central methanamine core substituted with two thiophen-2-yl rings and is supplied as a hydrochloride salt. Its molecular formula is C9H10ClNS2, with a molecular weight of 231.8 g/mol. The compound is commercially available as a research-grade chemical building block with standard purity specifications of ≥95% . It is listed in authoritative chemical databases including PubChem (CID 53534800) [1].

Building Block Type
AMT scaffold — bis(thiophen-2-yl) core
Salt Form
Hydrochloride — precise stoichiometric control
Quality Baseline
Standardized research-grade specification

Bis(thiophen-2-yl)methanamine hydrochloride: Generic Substitution Risks


Generic substitution among thiophene-containing methanamine derivatives introduces uncontrolled variability across multiple physicochemical and functional dimensions. The bis(thiophen-2-yl) substitution pattern in this compound confers a specific steric and electronic environment around the central primary amine, which differs fundamentally from mono-thiophene analogs (e.g., thiophen-2-ylmethanamine) or bis(thiophen-2-ylmethyl)amine isomers where the amine nitrogen is secondary rather than primary . Furthermore, the hydrochloride salt form versus the free base (CAS 261925-40-0) alters molecular weight, hydrogen bond donor count, and solubility profiles—parameters that critically affect reaction stoichiometry, crystallization behavior, and downstream synthetic reproducibility . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, enzymatic scaffold recognition, and material performance parameters.

Salt Form
Hydrochloride salt (this product)
Free base (CAS 261925-40-0) differs in molecular weight, hydrogen bond donor count, and solubility — directly altering reaction stoichiometry and crystallization behavior.
Ring Count
Bis-thiophene architecture
Mono-thiophene analogs lack the extended π-conjugation and steric environment of the bis(thiophen-2-yl) core — scaffold recognition and electronic properties may not transfer.
Amine Type
Primary amine (this product)
Bis(thiophen-2-ylmethyl)amine isomers bear a secondary amine — divergent reactivity in amide coupling, reductive amination, and Schiff base formation.

Bis(thiophen-2-yl)methanamine hydrochloride: Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base: Key Differences

Bis(thiophen-2-yl)methanamine hydrochloride (MW = 231.8 g/mol) exhibits a 18.7% higher molecular weight compared to its free base counterpart Di(thiophen-2-yl)methanamine (MW = 195.3 g/mol) [1]. Additionally, the hydrochloride form provides two hydrogen bond donors (one from protonated amine NH3+, one from NH2 rotamer contribution) compared to one hydrogen bond donor in the free base primary amine [1]. The free base (CAS 261925-40-0) is a neutral molecule lacking the chloride counterion, with differing solubility characteristics in organic solvents .

Salt vs. Free Base
Head-to-head
ΔMW = +36.5 g/mol
+18.7% higher MW
HBD count: 2 vs. 1 (free base)
Salt-form choice directly impacts molar-equivalent calculations in synthesis.
Computed properties; solubility differences reported in chloroform, methanol, ethanol.
Chemical synthesis Reaction stoichiometry Salt selection

AMT Scaffold LOX Inhibitory Activity

Compounds bearing the aminomethylenethiophene (AMT) scaffold—the core structural motif of Bis(thiophen-2-yl)methanamine—have been identified as lysyl oxidase (LOX) inhibitors with sub-micromolar potency in enzyme activity assays. Structure-activity relationship (SAR) studies on the AMT series reported IC50 values in the sub-micromolar range for LOX inhibition [1]. A specific thiophenylmethanamine-based compound demonstrated LOX inhibition with IC50 = 890 nM in in vitro activity assays . In contrast, mono-thiophene methanamine derivatives such as (5-phenylthiophen-2-yl)methanamine exhibit Ki = 600 nM against CYP2A6, representing a completely different target class and selectivity profile [2].

LOX Inhibition
Class-level
AMT scaffold: sub-µM IC₅₀
Related thiophenylmethanamine: IC₅₀ = 890 nM (LOX)
Mono-thiophene analog: Ki = 600 nM (CYP2A6)
Supports LOX pathway inhibition studies; mono-thiophene analogs map to a different target class.
Class-level SAR inference; potency range depends on substitution pattern.
Cancer metastasis Lysyl oxidase inhibition AMT scaffold

Commercial Purity Specification

Commercially sourced Bis(thiophen-2-yl)methanamine hydrochloride is supplied with a minimum purity specification of ≥95% (by HPLC or equivalent analytical method) across multiple vendors . This represents a quantifiable quality baseline. In contrast, the free base analog Di(thiophen-2-yl)methanamine (CAS 261925-40-0) is commercially available at ≥97% purity . The hydrochloride form's purity specification enables direct use in multi-step synthetic sequences without additional purification, whereas lower-grade or unqualified material introduces undefined impurity profiles that confound reaction optimization and yield calculations.

Purity Specification
Specification review
≥95% (HPLC)
Free base comparator: ≥97%
Mono-thiophene analog: ≥98.0% (GC)
Documented purity baseline supports batch-to-batch synthetic reproducibility.
Multi-vendor specification; analytical method not uniformly reported.
Chemical procurement Quality control Synthetic reproducibility

Bis-Thiophene Electronic Conjugation

The presence of two thiophene moieties in Bis(thiophen-2-yl)methanamine enhances π-conjugation and electronic properties compared to single-ring thiophene analogs . Thiophene-based polymers and small molecules are established materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), with the electron-rich thiophene ring facilitating charge transport . While no direct comparative device performance data exist for this specific compound, the class-level inference is that bis-thiophene systems offer extended conjugation length relative to mono-thiophene methanamine derivatives, potentially improving hole-transport characteristics in bulk-heterojunction solar cells .

Electronic Conjugation
Class-level
Extended π-conjugation
Two thiophene rings vs. one in mono-thiophene analogs
May support charge-transport studies in organic semiconductor research.
Structural inference; no device-level quantitative data available for this compound.
Organic electronics Charge transport π-conjugation

Bis(thiophen-2-yl)methanamine hydrochloride: Research and Industrial Applications


AMT Scaffold for LOX Inhibitor Lead Generation

Investigators developing lysyl oxidase (LOX) inhibitors for anti-metastatic cancer therapy can employ Bis(thiophen-2-yl)methanamine hydrochloride as an aminomethylenethiophene (AMT) core building block. The AMT scaffold has been validated in peer-reviewed medicinal chemistry studies to produce sub-micromolar LOX inhibitors with demonstrated in vivo anti-metastatic efficacy following further SAR optimization [1]. The primary amine handle enables diverse derivatization strategies including amide coupling, reductive amination, and Schiff base formation for metal complex synthesis [1].

Bis-Thiophene Monomer for Conjugated Polymers

Materials scientists fabricating organic photovoltaic (OPV) devices or organic light-emitting diodes (OLEDs) can utilize this compound as a thiophene-rich monomer precursor. The bis-thiophene architecture provides enhanced π-conjugation compared to mono-thiophene analogs, facilitating improved charge transport in bulk-heterojunction solar cells and organic semiconductors . The primary amine functionality serves as a reactive anchor point for incorporation into donor-acceptor polymer backbones.

Schiff Base Ligand Precursor for Metal Complexes

Inorganic chemists synthesizing bioactive transition metal complexes can employ Bis(thiophen-2-yl)methanamine hydrochloride as a primary amine precursor for Schiff base ligand formation. Thiophene-derived Schiff base ligands complexed with Cu(II), Ni(II), and Co(II) have demonstrated DNA binding activity via intercalation and antioxidant properties in DPPH radical scavenging assays, with metal complexes exhibiting greater antimicrobial activity than the free Schiff base ligands . The hydrochloride salt form provides precise stoichiometric control for condensation reactions with aldehydes or ketones.

Heterocycle Construction via Nucleophilic Substitution

Synthetic organic chemists executing multi-step heterocycle synthesis can rely on the ≥95% purity specification of commercially sourced Bis(thiophen-2-yl)methanamine hydrochloride to ensure reproducible reaction outcomes . The compound participates in nucleophilic substitutions and coupling reactions for constructing more complex heterocyclic frameworks essential to pharmaceutical and agrochemical discovery . The hydrochloride salt's enhanced water and alcohol solubility relative to the free base facilitates reaction setup in polar protic solvent systems .

Application
Selection Property
Validation Focus
LOX inhibition lead generation research
AMT scaffold building block with primary amine handle
LOX enzyme assay context; reported model-response interpretation
Organic semiconductor materials research
Bis-thiophene π-conjugation architecture
Charge transport characterization in device-relevant films
Schiff base metal complex synthesis
Primary amine with hydrochloride stoichiometric precision
DNA-binding and antioxidant assay context
Multi-step heterocycle synthesis
Documented purity specification for incoming material acceptance
Reaction reproducibility across synthetic sequences

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